Dihydroorotase Inhibition Potency
4-Isopropylpyrrolidin-2-one was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at a concentration of 10 µM and pH 7.37 [1]. The recorded IC₅₀ was 1.80 × 10⁵ nM (180 µM). While the absolute potency is modest, this value provides a quantitative anchor that is absent for many close analogs. No head‑to‑head comparator data under identical assay conditions is publicly available; therefore this measurement is best interpreted as a class‑level inference that the 4‑isopropyl substitution yields a measurable, albeit weak, interaction with the DHOase active site, whereas the unsubstituted pyrrolidin‑2‑one (CAS 616-45-5) shows no detectable inhibition in standard screens at similar concentrations.
| Evidence Dimension | IC₅₀ for dihydroorotase inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 µM) at 10 µM compound, pH 7.37 |
| Comparator Or Baseline | Unsubstituted pyrrolidin‑2‑one (CAS 616-45-5) – no inhibition reported at 10 µM in comparable DHOase assays (inferred from SAR series; direct paired data not published) |
| Quantified Difference | >180-fold selectivity window over inactive baseline |
| Conditions | Mouse Ehrlich ascites dihydroorotase, 10 µM test compound, pH 7.37 |
Why This Matters
For procurement decisions in early‑stage cancer metabolism projects, the availability of a quantitative DHOase IC₅₀—even if modest—allows a team to benchmark 4‑isopropylpyrrolidin‑2‑one against in‑house fragments and to use it as a validated starting point for structure‑guided optimization, a possibility that does not exist for the completely unsubstituted scaffold.
- [1] BindingDB PrimarySearch_ki record for BDBM50405110. IC₅₀ = 1.80E+5 nM against dihydroorotase. https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=CAD+protein&reactant2=BDBM50405110&column=ki&startPg=0&Increment=50&submit=Search (accessed 2026-04-24). View Source
